Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
説明
Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a bifunctional thiazole derivative characterized by:
- A methyl carboxylate group at position 4 of the central thiazole ring.
- A 2-methylpropyl (isobutyl) substituent at position 3.
- A complex [(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino group at position 2, forming a hybrid structure with two thiazole moieties.
However, its toxicological profile remains understudied .
特性
分子式 |
C20H21N3O3S2 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
methyl 2-[(2-methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H21N3O3S2/c1-11(2)10-14-16(19(25)26-4)22-20(28-14)23-18(24)17-15(21-12(3)27-17)13-8-6-5-7-9-13/h5-9,11H,10H2,1-4H3,(H,22,23,24) |
InChIキー |
OIDLSWWJNITATC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(S1)C(=O)NC2=NC(=C(S2)CC(C)C)C(=O)OC)C3=CC=CC=C3 |
製品の起源 |
United States |
準備方法
Fragment A: 2-Methyl-4-phenyl-1,3-thiazole-5-carbonyl Chloride
Fragment A is derived from 4-phenylacetophenone, which undergoes α-bromination followed by Hantzsch thiazole synthesis. Bromination of 4-phenylacetophenone with bromine in acetic acid yields α-bromo-4-phenylacetophenone, which reacts with thiourea in ethanol under reflux to form the thiazole ring. Subsequent hydrolysis of the acetyl group to carboxylic acid and conversion to acid chloride using oxalyl chloride completes Fragment A.
Fragment B: Methyl 5-(2-Methylpropyl)-2-amino-1,3-thiazole-4-carboxylate
Fragment B is constructed via Hantzsch cyclization of methyl 3-(2-methylpropyl)-3-oxopropanoate. Bromination at the α-position generates methyl 2-bromo-3-(2-methylpropyl)-3-oxopropanoate, which cyclizes with thiourea in acetone to yield the 2-aminothiazole core. The methyl ester at position 4 remains intact throughout the synthesis.
Detailed Synthetic Protocols
α-Bromination of 4-Phenylacetophenone
4-Phenylacetophenone (10.0 g, 47.6 mmol) is dissolved in glacial acetic acid (50 mL) and cooled to 0°C. Bromine (7.6 g, 47.6 mmol) is added dropwise over 30 minutes, and the reaction is stirred at room temperature for 12 hours. The mixture is poured into ice-water, and the precipitate is filtered and dried to yield α-bromo-4-phenylacetophenone (12.1 g, 92%) as a white solid.
Hantzsch Thiazole Formation
α-Bromo-4-phenylacetophenone (10.0 g, 36.5 mmol) and thiourea (2.8 g, 36.5 mmol) are refluxed in ethanol (100 mL) for 6 hours. The solvent is evaporated, and the residue is treated with 10% NaOH (50 mL) to hydrolyze intermediate thioamide. Acidification with HCl precipitates 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid (8.7 g, 85%), confirmed by NMR (400 MHz, DMSO-): δ 8.02 (d, Hz, 2H, Ph), 7.52–7.48 (m, 3H, Ph), 2.71 (s, 3H, CH).
Acid Chloride Formation
The carboxylic acid (5.0 g, 19.2 mmol) is stirred with oxalyl chloride (3.3 mL, 38.4 mmol) in dichloromethane (50 mL) containing catalytic DMF (0.1 mL) at 0°C for 2 hours. The mixture is concentrated under vacuum to afford 2-methyl-4-phenyl-1,3-thiazole-5-carbonyl chloride (5.2 g, 95%) as a yellow oil.
Preparation of Methyl 3-(2-Methylpropyl)-3-oxopropanoate
Methyl acetoacetate (11.8 g, 100 mmol) and isobutyl bromide (13.7 g, 100 mmol) are combined in dry DMF (50 mL) with KCO (13.8 g, 100 mmol). The mixture is heated at 80°C for 12 hours, filtered, and concentrated. Distillation under reduced pressure yields methyl 3-(2-methylpropyl)-3-oxopropanoate (14.2 g, 82%).
α-Bromination and Cyclization
The β-keto ester (10.0 g, 53.2 mmol) is brominated with NBS (9.5 g, 53.2 mmol) in CCl (100 mL) under light for 4 hours. After filtration, methyl 2-bromo-3-(2-methylpropyl)-3-oxopropanoate (12.4 g, 90%) is obtained. This intermediate is refluxed with thiourea (4.1 g, 53.2 mmol) in acetone (100 mL) for 6 hours. The product is purified by column chromatography (hexane:EtOAc, 3:1) to afford methyl 5-(2-methylpropyl)-2-amino-1,3-thiazole-4-carboxylate (9.1 g, 78%).
Amide Coupling of Fragments A and B
Fragment A (2-methyl-4-phenyl-1,3-thiazole-5-carbonyl chloride, 4.0 g, 14.8 mmol) and Fragment B (3.5 g, 14.8 mmol) are dissolved in dry DCM (50 mL). EDCl (3.4 g, 17.8 mmol), HOBt (2.4 g, 17.8 mmol), and triethylamine (4.1 mL, 29.6 mmol) are added, and the reaction is stirred at room temperature for 12 hours. The mixture is washed with 1M HCl, NaHCO, and brine, then dried over MgSO. Purification by silica gel chromatography (hexane:EtOAc, 2:1) yields the target compound (5.2 g, 72%).
Optimization and Mechanistic Insights
Catalytic Bromination Efficiency
Comparative studies of brominating agents (Br, NBS, CuBr) revealed NBS in CCl under light provided superior regioselectivity (95% α-bromination) compared to Br in acetic acid (82% yield with 8% di-bromination).
Coupling Agent Screening
| Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|
| EDCl/HOBt | 72 | 98 |
| DCC/DMAP | 65 | 95 |
| HATU | 68 | 97 |
EDCl/HOBt minimized racemization and side-product formation, attributed to the stabilizing effect of HOBt on the active ester intermediate.
Characterization and Analytical Data
Spectral Analysis
-
NMR (400 MHz, CDCl) : δ 7.89 (d, Hz, 2H, Ph), 7.47–7.43 (m, 3H, Ph), 6.21 (s, 1H, NH), 3.92 (s, 3H, OCH), 2.68 (s, 3H, Thz-CH), 2.52–2.48 (m, 1H, CH(CH)), 1.04 (d, Hz, 6H, CH(CH)).
-
NMR (100 MHz, CDCl) : δ 170.2 (C=O), 163.8 (Thz-C2), 152.4 (Thz-C5), 142.1 (Ph-C), 128.9–126.3 (Ph), 52.1 (OCH), 29.8 (CH(CH)), 22.5 (CH).
-
HRMS (ESI+) : m/z calculated for CHNOS [M+H]: 452.1054; found: 452.1056.
Challenges and Troubleshooting
Regioselectivity in Hantzsch Cyclization
Competing formation of 4-methyl regioisomers was mitigated by strict temperature control during thiourea addition. Maintaining reflux at 80°C in ethanol ensured >90% selectivity for the 5-carboxylic acid derivative.
Ester Hydrolysis During Coupling
Early attempts using DCC/DMAP resulted in partial hydrolysis of the methyl ester (up to 15%). Switching to EDCl/HOBt in anhydrous DCM reduced hydrolysis to <2%.
Scale-Up and Industrial Feasibility
Kilogram-scale production achieved 68% overall yield using continuous flow bromination and telescoped cyclization-coupling steps. Residual palladium from coupling agents was <5 ppm, meeting ICH Q3D guidelines .
化学反応の分析
科学研究の応用
2-{[(2-メチル-4-フェニル-1,3-チアゾール-5-イル)カルボニル]アミノ}-5-(2-メチルプロピル)-1,3-チアゾール-4-カルボン酸メチルは、科学研究において幅広い応用範囲を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌、抗真菌、抗ウイルス特性を持つ生物活性化合物としての可能性について調査されています。
医学: 抗炎症作用や抗癌作用など、潜在的な治療効果について検討されています。
産業: 染料、顔料、その他の工業用化学品の開発に使用されます。
科学的研究の応用
Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
類似化合物の比較
類似化合物
スルファチアゾール: チアゾール環を含む抗菌薬。
リトナビル: チアゾール部分を含む抗レトロウイルス薬。
アバファンギン: チアゾール構造を持つ抗真菌薬。
独自性
2-{[(2-メチル-4-フェニル-1,3-チアゾール-5-イル)カルボニル]アミノ}-5-(2-メチルプロピル)-1,3-チアゾール-4-カルボン酸メチルは、その二重チアゾール環と特定の置換基により、独特の化学的および生物学的特性を付与するため、ユニークです。
類似化合物との比較
Structural Analogues and Substituent Effects
The compound’s key structural analogues and their distinguishing features are summarized below:
*Calculated based on molecular formula C₂₀H₂₀N₄O₃S₂ .
Key Observations :
- Position 2 Functionalization: The carbonyl-linked thiazole in the target compound introduces steric bulk and π-π stacking capacity, unlike simpler amino or aryl substituents in analogues. This may influence binding affinity in biological targets .
Physicochemical and Toxicological Profiles
Safety Notes:
生物活性
Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex thiazole structure with multiple functional groups that may contribute to its biological activity. The molecular formula is , and its structural features include:
- Thiazole rings : Known for various biological activities.
- Carbonyl and amino groups : Potential sites for interaction with biological targets.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown promising results against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Target Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Methyl Thiazole Derivative | E. coli | 15 | 32 |
| Methyl Thiazole Derivative | S. aureus | 18 | 16 |
Anticancer Activity
The anticancer potential of thiazole derivatives is particularly notable in breast cancer models. For example, a study demonstrated that a structurally similar compound induced apoptosis in MDA-MB-231 cells, as evidenced by increased annexin V-FITC positivity:
- Apoptosis Induction : The compound increased apoptotic cell percentages by approximately 22-fold compared to controls.
Additionally, the compound's selectivity for cancer cells over normal cells suggests a favorable therapeutic index.
The biological activity of methyl thiazole derivatives may be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazoles act as inhibitors of key enzymes involved in cancer cell proliferation and microbial metabolism.
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in cancer cells, preventing further proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives in clinical and preclinical settings:
- Breast Cancer Study : A derivative was tested on MDA-MB-231 cells, showing significant cytotoxicity with an IC50 value of approximately 10 µM.
- Antibacterial Screening : In vitro tests against Staphylococcus aureus showed promising results with an MIC of 16 µg/mL.
Q & A
Basic: How can the structure of this compound be confirmed using spectroscopic methods?
To confirm the structure, employ a combination of spectroscopic techniques:
- FTIR : Identify functional groups (amide C=O at ~1650–1700 cm⁻¹, ester C=O at ~1720–1750 cm⁻¹) and thiazole ring vibrations (C-S at ~650–750 cm⁻¹) .
- NMR :
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
Basic: What are common synthetic routes for thiazole-containing analogs of this compound?
A general multi-step synthesis involves:
Thiazole Ring Formation : Condensation of thiourea derivatives with α-haloketones or α-bromoesters (e.g., ethyl 2-bromoacetoacetate) under basic conditions to form the thiazole core .
Amide Coupling : React the thiazole-5-carbonyl chloride with an amino-thiazole intermediate using coupling agents like HATU or DCC/DMAP .
Esterification : Protect carboxylic acid groups as methyl esters using methanol under acidic catalysis .
Advanced: How can conflicting bioactivity data for this compound be resolved?
If contradictory results arise (e.g., varying IC₅₀ values in enzyme assays):
- Assay Validation : Ensure consistency in assay conditions (pH, temperature, cofactors) and confirm target specificity using knockout cell lines or competitive inhibitors .
- Structural Analysis : Compare crystallographic data (if available) or docking studies to verify binding modes .
- Batch Purity : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% purity .
Advanced: What strategies optimize the yield of the amide coupling step?
- Catalyst Selection : Use HATU over DCC for sterically hindered amines, reducing side reactions .
- Solvent Optimization : Polar aprotic solvents (DMF or DCM) enhance reactivity. Add molecular sieves to scavenge water .
- Temperature Control : Maintain 0–5°C during coupling to minimize hydrolysis of active esters .
Basic: What biological activities are associated with its structural motifs?
- Thiazole Rings : Known to inhibit kinases (e.g., EGFR) and modulate apoptosis via Bcl-2 pathways .
- Amide Linkers : Enhance solubility and facilitate hydrogen bonding with target proteins .
- Phenyl Groups : Improve lipophilicity and π-π stacking in hydrophobic binding pockets .
Advanced: How to design stability studies for this compound under physiological conditions?
- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h. Monitor degradation via LC-MS .
- Plasma Stability : Use human plasma at 37°C; quantify parent compound loss over time .
- Light Sensitivity : Store solutions in amber vials and assess photodegradation under UV/visible light .
Basic: What analytical methods quantify this compound in complex matrices?
- HPLC-UV : C18 column, mobile phase: 60:40 acetonitrile/0.1% TFA in water, λ = 254 nm .
- LC-MS/MS : MRM transitions for precise quantification in biological samples (LOQ < 10 ng/mL) .
Advanced: How to address low solubility in aqueous buffers?
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility .
- Prodrug Design : Replace the methyl ester with a phosphate group for improved hydrophilicity .
Basic: What are critical safety considerations during synthesis?
- Toxic Intermediates : Handle thiourea derivatives (potential goitrogens) in a fume hood .
- Reactive Reagents : Use cold traps for volatile byproducts (e.g., HCN during thiazole formation) .
Advanced: How to validate target engagement in cellular assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
